molecular formula C20H17N5O B026784 2-(2-(5-(Aminoiminomethyl)-2-benzofuranyl)ethenyl)-1H-indole-6-carboximidamide CAS No. 105212-30-4

2-(2-(5-(Aminoiminomethyl)-2-benzofuranyl)ethenyl)-1H-indole-6-carboximidamide

货号 B026784
CAS 编号: 105212-30-4
分子量: 343.4 g/mol
InChI 键: GCRYQJZPRMMLMQ-SNAWJCMRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(2-(5-(Aminoiminomethyl)-2-benzofuranyl)ethenyl)-1H-indole-6-carboximidamide, also known as ABT-888 or Veliparib, is a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes. PARP enzymes play a crucial role in DNA repair, and their inhibition leads to the accumulation of DNA damage, ultimately resulting in cell death. Veliparib has been extensively studied for its potential therapeutic applications in cancer treatment.

作用机制

Veliparib exerts its anti-cancer effects by inhibiting PARP enzymes, which play a crucial role in DNA repair. Inhibition of PARP enzymes leads to the accumulation of DNA damage, ultimately resulting in cell death. Veliparib has also been shown to enhance the efficacy of DNA-damaging agents, such as chemotherapy and radiotherapy, by inhibiting DNA repair mechanisms.
Biochemical and Physiological Effects:
Veliparib has been shown to induce DNA damage and cell death in cancer cells. It has also been shown to enhance the efficacy of chemotherapy and radiotherapy by inhibiting DNA repair mechanisms. Veliparib has a favorable pharmacokinetic profile, with good oral bioavailability and a relatively long half-life.

实验室实验的优点和局限性

Veliparib has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of PARP enzymes, making it a valuable tool for studying the role of PARP enzymes in DNA repair and cancer biology. Veliparib has also been shown to enhance the efficacy of DNA-damaging agents, such as chemotherapy and radiotherapy, making it a useful tool for studying combination therapies.
One limitation of Veliparib is its potential toxicity, particularly at higher doses. It has also been shown to have limited efficacy as a single agent in some types of cancer, highlighting the importance of combination therapies.

未来方向

There are several potential future directions for the use of Veliparib in cancer treatment. One area of research is the development of biomarkers to predict response to Veliparib and other PARP inhibitors. Another area of research is the development of combination therapies that can enhance the efficacy of Veliparib in different types of cancer. Finally, there is ongoing research into the potential use of Veliparib in other diseases, such as neurodegenerative disorders and inflammatory diseases.
Conclusion:
Veliparib is a potent inhibitor of PARP enzymes with potential therapeutic applications in cancer treatment. It has been extensively studied for its ability to enhance the efficacy of chemotherapy and radiotherapy and sensitize cancer cells to DNA-damaging agents. Veliparib has several advantages for use in laboratory experiments, including its potency and selectivity as a PARP inhibitor. However, its potential toxicity and limited efficacy as a single agent in some types of cancer highlight the importance of combination therapies. Ongoing research into the potential use of Veliparib in other diseases and the development of biomarkers to predict response to Veliparib will help to further elucidate its potential therapeutic applications.

合成方法

Veliparib can be synthesized through a multi-step process involving the condensation of 2-amino-5-bromo-benzofuran with ethyl 2-(chloromethyl)acrylate, followed by amination and cyclization reactions. The final product is obtained after several purification steps and characterized using various spectroscopic techniques.

科学研究应用

Veliparib has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to enhance the efficacy of chemotherapy and radiotherapy in various types of cancer, including breast, ovarian, and lung cancer. Veliparib has also been shown to sensitize cancer cells to DNA-damaging agents and induce cell death.

属性

CAS 编号

105212-30-4

产品名称

2-(2-(5-(Aminoiminomethyl)-2-benzofuranyl)ethenyl)-1H-indole-6-carboximidamide

分子式

C20H17N5O

分子量

343.4 g/mol

IUPAC 名称

2-[(E)-2-(5-carbamimidoyl-1-benzofuran-2-yl)ethenyl]-1H-indole-6-carboximidamide

InChI

InChI=1S/C20H17N5O/c21-19(22)12-3-6-18-14(7-12)9-16(26-18)5-4-15-8-11-1-2-13(20(23)24)10-17(11)25-15/h1-10,25H,(H3,21,22)(H3,23,24)/b5-4+

InChI 键

GCRYQJZPRMMLMQ-SNAWJCMRSA-N

手性 SMILES

C1=CC2=C(C=C1C(=N)N)NC(=C2)/C=C/C3=CC4=C(O3)C=CC(=C4)C(=N)N

SMILES

C1=CC2=C(C=C1C(=N)N)NC(=C2)C=CC3=CC4=C(O3)C=CC(=C4)C(=N)N

规范 SMILES

C1=CC2=C(C=C1C(=N)N)NC(=C2)C=CC3=CC4=C(O3)C=CC(=C4)C(=N)N

其他 CAS 编号

105212-30-4

同义词

2-(2-(6-amindinoindole-2-yl)vinyl)-1-benzofuran-5-carboxamidine
2-AIVBC

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。